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Cat. No.: B1684530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of EOC317 (also known as ACTB-1003), a

multi-targeted kinase inhibitor, with other prominent Fibroblast Growth Factor Receptor (FGFR)

inhibitors. The data presented is compiled from publicly available research to facilitate an

objective assessment of their biochemical and cellular activities.

Introduction to EOC317
EOC317 is an orally available kinase inhibitor that targets multiple pathways involved in cancer

progression. Its primary targets include FGFR1, Vascular Endothelial Growth Factor Receptor 2

(VEGFR2), and Tie-2, positioning it as a potent inhibitor of both tumor cell proliferation and

angiogenesis.[1][2][3] Developed by EOC Pharma, EOC317 is currently in early-phase clinical

development for gastric cancer and urothelial carcinoma.[4]

Biochemical Potency and Selectivity
The in vitro inhibitory activity of EOC317 and other selected FGFR inhibitors against their

primary targets is summarized in the table below. This data, derived from various biochemical

assays, provides a snapshot of the inhibitors' potency at the enzymatic level.
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Inhibitor
FGFR1
(IC50, nM)

FGFR2
(IC50, nM)

FGFR3
(IC50, nM)

FGFR4
(IC50, nM)

Other Key
Targets
(IC50, nM)

EOC317

(ACTB-1003)
6[1][2][3] - - -

VEGFR2 (2),

Tie-2 (4),

RSK (5),

p70S6K (32)

[1][2][3]

Pemigatinib 0.4[5][6][7][8] 0.5[5][6][7][8] 1.2[5][6][7][8] 30[5][6][7][8] -

Infigratinib 0.9[9] 1[10] 1.0[9] 61[10]
VEGFR2

(>1000)[11]

Erdafitinib 1.2[4][12] 2.5[4][12] 3.0[4][12] 5.7[4][12]
VEGFR2

(36.8)[4][12]

Futibatinib

(TAS-120)
1.8[1][13] 1.4[1][13] 1.6[1][13] 3.7[1][13] -

Note: IC50 values are from various sources and assays, which may lead to some variability.

Direct head-to-head comparisons in the same assay provide the most accurate relative

potency.

Cellular Activity in FGFR-Deregulated Cancer
Models
The anti-proliferative effects of these inhibitors have been evaluated in various cancer cell lines

harboring specific FGFR alterations. The following table summarizes the cellular IC50 or GI50

values, demonstrating their potency in a more biologically relevant context.
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Inhibitor Cell Line Cancer Type
FGFR
Alteration

Cellular
Potency
(IC50/GI50,
nM)

EOC317 (ACTB-

1003)
OPM2

Multiple

Myeloma

FGFR3

translocation

Dose-dependent

inhibition[1][2][3]

Ba/F3-TEL-

FGFR1
Murine Leukemia

FGFR1

overexpression

Dose-dependent

inhibition[1][2][3]

Pemigatinib SNU-16 Gastric Cancer
FGFR2

amplification
-

KATO III Gastric Cancer
FGFR2

amplification
-

Infigratinib RT112 Bladder Cancer
FGFR3-TACC3

fusion
5[14]

RT4 Bladder Cancer FGFR3 mutation 30[14]

SW780 Bladder Cancer FGFR3 mutation 32[14]

JMSU1 Bladder Cancer
FGFR1

amplification
15[14]

Erdafitinib KATO III Gastric Cancer
FGFR2

amplification
-

RT-112 Bladder Cancer FGFR3 fusion -

Futibatinib (TAS-

120)
SNU-16 Gastric Cancer

FGFR2

Amplification
1.3[15]

KATO III Gastric Cancer
FGFR2

Amplification
2.5[15]

MFM-223 Breast Cancer
FGFR2

Amplification
3.1[15]

RT112/84 Bladder Cancer FGFR3 Fusion 5.6[15]
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OPM-2
Multiple

Myeloma

FGFR3

Translocation
4.2[15]

KMS-11
Multiple

Myeloma

FGFR3

Translocation
2.9[15]

Signaling Pathway Inhibition
FGFR inhibitors exert their anti-tumor effects by blocking the downstream signaling cascades

that drive cell proliferation, survival, and migration. The primary pathways affected are the

RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
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Caption: Simplified FGFR signaling pathway and the point of inhibition.
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Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro

studies. Below are generalized protocols for key experiments used to characterize FGFR

inhibitors.

Biochemical Kinase Assay (Luminescence-based)
This assay quantifies the enzymatic activity of a purified FGFR kinase domain by measuring

ATP consumption.

Start

Prepare Reagents:
- FGFR Enzyme

- Substrate
- ATP

- Inhibitor Dilutions

Incubate Enzyme,
Substrate, and Inhibitor

Initiate Reaction
with ATP

Incubate at
Room Temperature

Stop Reaction &
Deplete Remaining ATP

Convert ADP to ATP
& Generate Light Measure Luminescence Calculate IC50

Click to download full resolution via product page

Caption: Workflow for a luminescence-based kinase inhibition assay.

Procedure:

Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., EOC317) in DMSO.

Reaction Setup: In a 384-well plate, combine the inhibitor dilutions, a purified recombinant

FGFR kinase domain, and a suitable peptide substrate in a kinase buffer.

Initiation: Start the kinase reaction by adding a defined concentration of ATP.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection: Stop the reaction and measure the amount of ADP produced using a commercial

kit (e.g., ADP-Glo™). This involves a two-step process: first, depleting the unused ATP, and

second, converting the generated ADP back to ATP to produce a luminescent signal.

Data Analysis: The luminescence signal, which is inversely proportional to the kinase activity,

is measured using a plate reader. The IC50 value is determined by plotting the percentage of
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inhibition against the inhibitor concentration.

Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell

lines.

Procedure:

Cell Seeding: Plate cancer cells with known FGFR alterations in 96-well plates and allow

them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of the FGFR inhibitor for a

specified period (e.g., 72-96 hours).

Viability Assessment:

MTT Assay: Add MTT reagent to each well. Metabolically active cells will convert MTT into

formazan crystals, which are then solubilized. The absorbance is measured at a specific

wavelength.

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a

luminescent signal proportional to the amount of ATP present.

Data Analysis: Cell viability is calculated as a percentage relative to vehicle-treated control

cells. The IC50 or GI50 value is determined from the dose-response curve.

Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of FGFR and its

downstream signaling proteins.
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Caption: General workflow for Western blot analysis.
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Procedure:

Cell Treatment and Lysis: Treat cancer cells with the FGFR inhibitor at various

concentrations and for different durations. Lyse the cells in a buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates.

SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer

them to a PVDF membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for the phosphorylated form of the

protein of interest (e.g., p-FGFR, p-ERK).

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Analysis: Quantify the band intensities to determine the relative levels of protein

phosphorylation. The membrane can be stripped and re-probed for total protein levels and a

loading control (e.g., GAPDH) for normalization.

Conclusion
EOC317 is a multi-targeted kinase inhibitor with potent activity against FGFR1 and key drivers

of angiogenesis, VEGFR2 and Tie-2. In vitro data suggests its potential as an anti-cancer agent

in tumors with FGFR alterations. When compared to other selective FGFR inhibitors, EOC317
displays a broader kinase inhibition profile. The choice of an appropriate FGFR inhibitor for

research or therapeutic development will depend on the specific cancer type, the underlying

genetic alterations, and the desired selectivity profile. The experimental protocols provided in

this guide offer a framework for the continued in vitro evaluation and comparison of these and

other novel FGFR inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1684530?utm_src=pdf-body
https://www.benchchem.com/product/b1684530?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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